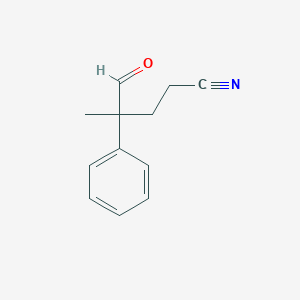
4-Cyano-2-methyl-2-phenylbutyraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2-methyl-2-phenylbutyraldehyde is an organic compound with the molecular formula C12H13NO. It is a versatile chemical used in various fields of scientific research and industry. This compound is characterized by the presence of a cyano group (–CN), a methyl group (–CH3), and a phenyl group (–C6H5) attached to a butyraldehyde backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-methyl-2-phenylbutyraldehyde can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-phenylbutyraldehyde with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under controlled conditions. The reaction typically takes place in an organic solvent like ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-2-methyl-2-phenylbutyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like hydroxyl (–OH) or amino (–NH2) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, reflux conditions.
Substitution: Sodium hydroxide (NaOH) in water, elevated temperature.
Major Products
Oxidation: 4-Cyano-2-methyl-2-phenylbutyric acid.
Reduction: 4-Amino-2-methyl-2-phenylbutyraldehyde.
Substitution: 4-Hydroxy-2-methyl-2-phenylbutyraldehyde.
Applications De Recherche Scientifique
4-Cyano-2-methyl-2-phenylbutyraldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Cyano-2-methyl-2-phenylbutyraldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an inhibitor of certain enzymes, thereby modulating metabolic processes. The cyano group can also participate in nucleophilic addition reactions, forming covalent bonds with target molecules and altering their function.
Comparaison Avec Des Composés Similaires
4-Cyano-2-methyl-2-phenylbutyraldehyde can be compared with other similar compounds, such as:
2-Cyano-2-phenylpropionaldehyde: Similar structure but lacks the methyl group, resulting in different reactivity and applications.
4-Cyano-2-methyl-2-phenylbutyric acid: The oxidized form of this compound, with distinct chemical properties and uses.
4-Amino-2-methyl-2-phenylbutyraldehyde: The reduced form, which has different biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various chemical and biological contexts.
Propriétés
IUPAC Name |
4-methyl-5-oxo-4-phenylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-12(10-14,8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDCUHACESDKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC#N)(C=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
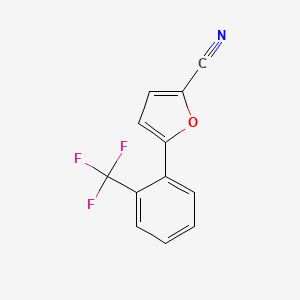

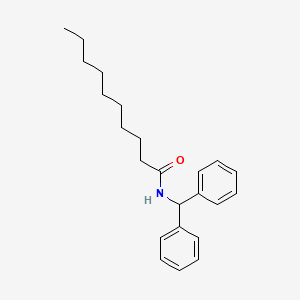
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)
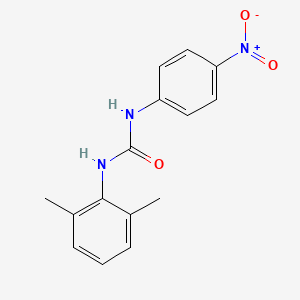
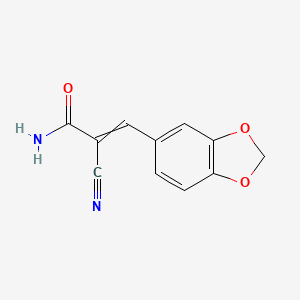

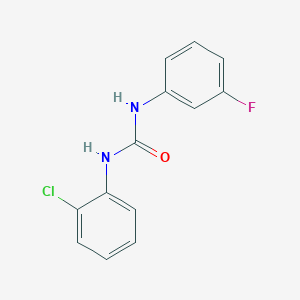
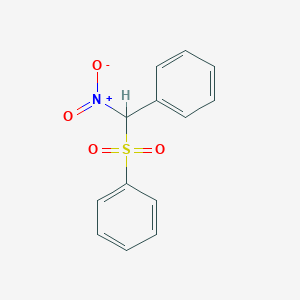

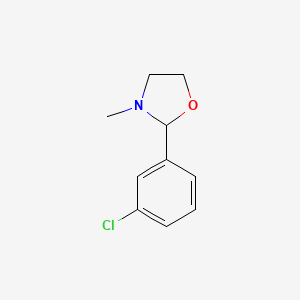

![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
